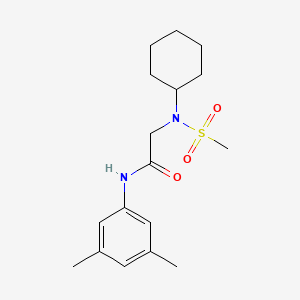
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has been studied for its potential applications in scientific research. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit several biochemical and physiological effects. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to induce apoptotic cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is relatively easy to synthesize and purify. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit potent biological activity at low concentrations. However, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide also has several limitations for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has not been extensively studied in vivo, which limits our understanding of its potential applications in biological systems.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide. One potential direction is the development of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Another potential direction is the study of the structure-activity relationship of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide and its analogs to better understand the mechanism of action and to develop more potent derivatives. Additionally, the use of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a fluorescent probe for imaging applications could also be further explored.
Synthesemethoden
The synthesis of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide involves the reaction between 2-chloro-4-methylbenzoic acid and 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography. The yield of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit antiproliferative activity against various cancer cell lines. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-13(14(16)7-10)15(19)18-12-4-2-3-11(8-12)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVTEXAZGMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)
![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)